molecular formula C45H55N9O6 B13402664 Pralmorelin;GHRP-2 Acetate;D-Ala-D--Nal-Ala-Trp-D-Phe-Lys-NH2

Pralmorelin;GHRP-2 Acetate;D-Ala-D--Nal-Ala-Trp-D-Phe-Lys-NH2

Cat. No.: B13402664
M. Wt: 818.0 g/mol
InChI Key: VJBAWMTTYDQWBO-MQENXCALSA-N
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Preparation Methods

Pralmorelin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . The synthetic route for Pralmorelin includes the following steps:

    Coupling: The protected amino acids are coupled to the growing peptide chain on the resin using coupling reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

    Purification: The crude peptide is purified using techniques like HPLC to obtain the final product.

Industrial production methods for Pralmorelin involve scaling up the SPPS process and optimizing reaction conditions to ensure high yield and purity. This includes using automated peptide synthesizers and advanced purification techniques .

Chemical Reactions Analysis

Pralmorelin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and substitution reagents like amino acid derivatives . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pralmorelin has a wide range of scientific research applications, including:

Mechanism of Action

Pralmorelin exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R) in the hypothalamus and pituitary gland. This binding activates intracellular signaling pathways involving the production of cyclic adenosine monophosphate (cAMP) and the activation of protein kinase A (PKA). This cascade leads to the influx of calcium ions into the pituitary cells, which is critical for the exocytosis of growth hormone-containing vesicles . Additionally, Pralmorelin enhances growth hormone release by increasing the transcription of the growth hormone gene and modulating feedback loops that regulate growth hormone levels .

Comparison with Similar Compounds

Pralmorelin is similar to other growth hormone-releasing peptides like Tesamorelin and Ipamorelin. it has unique properties that set it apart:

These comparisons highlight Pralmorelin’s unique mechanism of action and its potential advantages in specific therapeutic applications.

Properties

Molecular Formula

C45H55N9O6

Molecular Weight

818.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-2-aminopropanoyl]hexanamide

InChI

InChI=1S/C45H55N9O6/c1-27(47)40(55)54-43(58)37(18-10-11-21-46)51-44(59)38(24-29-12-4-3-5-13-29)53-45(60)39(25-33-26-49-36-17-9-8-16-34(33)36)52-41(56)28(2)50-42(57)35(48)23-30-19-20-31-14-6-7-15-32(31)22-30/h3-9,12-17,19-20,22,26-28,35,37-39,49H,10-11,18,21,23-25,46-48H2,1-2H3,(H,50,57)(H,51,59)(H,52,56)(H,53,60)(H,54,55,58)/t27-,28+,35-,37+,38-,39+/m1/s1

InChI Key

VJBAWMTTYDQWBO-MQENXCALSA-N

Isomeric SMILES

C[C@H](C(=O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)NC(=O)[C@@H](CC4=CC5=CC=CC=C5C=C4)N)N

Canonical SMILES

CC(C(=O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)N)N

Origin of Product

United States

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